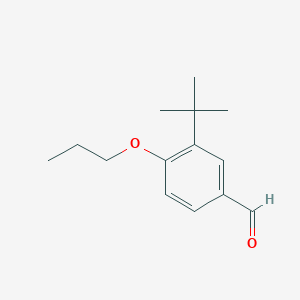

3-(Tert-butyl)-4-propoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-5-8-16-13-7-6-11(10-15)9-12(13)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANADHVZDFUGVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Aryl Aldehyde Scaffolds in Advanced Organic Chemistry

Aryl aldehyde scaffolds, the core structure of benzaldehydes, are of paramount importance in advanced organic chemistry due to their inherent reactivity and synthetic versatility. The aldehyde functional group is a potent electrophile, readily participating in a wide range of carbon-carbon bond-forming reactions, which are the bedrock of molecular construction. nih.gov This reactivity allows chemists to elaborate the simple benzaldehyde (B42025) core into more complex and valuable molecular architectures.

The significance of these scaffolds is evident in their widespread application:

Heterocyclic Synthesis: Aryl aldehydes are crucial precursors for synthesizing a diverse spectrum of nitrogen, oxygen, and sulfur-containing heterocycles, which are prevalent in pharmaceuticals, natural products, and materials science. rsc.org For example, they are commonly used in condensation reactions with compounds like 2-aminothiophenol (B119425) to create benzothiazole (B30560) derivatives, a class of molecules with significant biological activity. mdpi.com

Pharmaceutical and Agrochemical Intermediates: Many complex bioactive molecules contain structural motifs derived from benzaldehydes. They serve as starting materials for antioxidants, UV stabilizers, and various pharmaceutical agents. ontosight.ai For instance, derivatives of benzyloxybenzaldehyde are being investigated as selective inhibitors for enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is linked to cancer. mdpi.com

Building Blocks for Complex Molecules: The dual reactivity of the aldehyde group, which can act as both an electrophile and, through its enol form, a nucleophile, makes it a valuable tool in biocatalytic cascades for constructing intricate molecular frameworks. nih.gov The benzene (B151609) ring itself can also be further functionalized, adding another layer of synthetic utility.

An analysis of the Chemical Abstracts Service (CAS) Registry reveals that a relatively small number of core scaffolds, or frameworks, form the basis for a vast number of known organic compounds. acs.org The prevalence of the benzaldehyde motif underscores its reliability and adaptability in the synthetic chemist's toolkit. acs.org

An Overview of Methodological Advancements in Benzaldehyde Derivative Synthesis

The enduring importance of benzaldehydes has spurred continuous innovation in their synthesis. acs.org Modern organic chemistry has moved beyond classical methods towards more efficient, selective, and environmentally benign strategies for preparing these valuable compounds.

Key areas of advancement include:

One-Pot Procedures: Researchers have developed multi-step, one-pot procedures to generate functionalized benzaldehydes efficiently. acs.orgresearchgate.net One such method involves the reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate, which protects the aldehyde group while a subsequent cross-coupling reaction occurs. acs.orgresearchgate.net This approach avoids the isolation of sensitive aldehyde intermediates and streamlines the synthetic process. acs.org

Catalysis: The use of novel catalysts has revolutionized benzaldehyde (B42025) synthesis. Palladium-catalyzed cross-coupling reactions, for instance, are now widely used to introduce various substituents onto the aromatic ring. acs.orgresearchgate.net Furthermore, biocatalysts like laccase are being employed for condensation reactions under mild, room-temperature conditions, offering a green chemistry approach. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technique to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This has been successfully applied to the synthesis of benzothiazoles from benzaldehydes and 2-aminothiophenol (B119425) using a biocatalyst. mdpi.com

Flow Chemistry: Flow protocols are being developed for certain transformations, allowing for safer and more scalable production of aldehyde derivatives under mild conditions, often without the need for expensive catalysts. researchgate.net

These methodological advancements not only facilitate access to known benzaldehyde derivatives but also open doors to the creation of novel structures with unique properties for various applications.

Positioning 3 Tert Butyl 4 Propoxybenzaldehyde Within the Landscape of Aromatic Aldehyde Research

Hierarchical Disconnection Approach for Target Molecule Synthesis

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. kccollege.ac.in A hierarchical disconnection approach for this compound involves identifying the key bonds that can be logically disconnected to reveal plausible precursor molecules.

The primary disconnection sites in this compound are the bonds connecting the functional groups to the aromatic ring. These include the carbon-aldehyde bond (C-CHO), the aryl-oxygen bond of the propoxy group (Ar-O), and the aryl-carbon bond of the tert-butyl group (Ar-C(tert-butyl)). Each disconnection offers a distinct synthetic route with its own set of advantages and challenges.

C-CHO Disconnection: This disconnection points to a formylation reaction of a substituted benzene (B151609) ring. The precursor would be 1-(tert-butyl)-2-propoxybenzene. This is a common strategy for introducing an aldehyde group onto an activated aromatic ring.

Ar-O Disconnection: Breaking the aryl-oxygen bond suggests an etherification reaction. The precursors would be 3-(tert-butyl)-4-hydroxybenzaldehyde and a propyl halide (e.g., propyl bromide). This approach is advantageous if the hydroxybenzaldehyde precursor is readily available. ontosight.ai

Ar-C(tert-butyl) Disconnection: This disconnection implies a Friedel-Crafts alkylation of a 4-propoxybenzaldehyde (B1265824) derivative. beilstein-journals.org However, controlling the regioselectivity of this reaction can be challenging due to the directing effects of the existing substituents. The bulky tert-butyl group generally favors para substitution, making the introduction at the meta position to the aldehyde and ortho to the propoxy group less straightforward. numberanalytics.com

A plausible retrosynthetic pathway is illustrated in the following table:

| Disconnection Site | Precursor Molecules | Corresponding Forward Reaction |

| Ar-O | 3-(tert-butyl)-4-hydroxybenzaldehyde and Propyl bromide | Williamson Ether Synthesis |

| C-CHO (on intermediate) | 2-(tert-butyl)phenol and Propyl bromide | O-propylation, followed by formylation |

| Ar-C(tert-butyl) (on intermediate) | Phenol (B47542) | Friedel-Crafts Alkylation, followed by propylation and formylation |

Based on the disconnection analysis, several key synthons and their corresponding chemical equivalents can be identified. A synthon is an idealized fragment resulting from a disconnection, while the synthetic equivalent is the real chemical reagent used to perform the reaction.

| Synthon | Synthetic Equivalent |

| 3-(tert-butyl)-4-propoxyphenyl anion | 3-(tert-butyl)-4-propoxybromobenzene (for Grignard or organolithium formation) |

| Electrophilic formyl group ("+CHO") | N,N-Dimethylformamide (DMF) in the Vilsmeier-Haack reaction or dichloromethyl methyl ether in the Rieche formylation |

| Propyl cation ("+CH2CH2CH3") | Propyl bromide or propyl iodide |

| Tert-butyl cation ("+(C(CH3)3)") | Tert-butyl chloride or isobutylene (B52900) with an acid catalyst |

Exploration of Convergent and Linear Synthetic Strategies

The following table compares a potential linear and convergent route:

| Synthetic Strategy | Description | Potential Advantages | Potential Disadvantages |

| Linear | Phenol -> 2-(tert-butyl)phenol -> 1-(tert-butyl)-2-propoxybenzene -> this compound | Conceptually simple and easy to plan. | Potentially lower overall yield due to the number of sequential steps. A late-stage failure can be costly. |

| Convergent | 2-(tert-butyl)phenol -> 3-(tert-butyl)-4-hydroxybenzaldehyde + Propyl bromide -> this compound | Higher overall yield, greater flexibility, and easier purification of intermediates. fiveable.menumberanalytics.com | May require more complex starting materials or more synthetic steps for the individual fragments. |

Optimization of Reaction Sequences for Stereochemical and Regiochemical Control

Achieving the desired substitution pattern on the benzene ring is a critical aspect of the synthesis of this compound. This requires careful control of regiochemistry in key reactions.

The introduction of the tert-butyl group ortho to the hydroxyl group in the initial Friedel-Crafts alkylation of phenol is a key regiochemical challenge. rsc.org While Friedel-Crafts alkylations often favor para-substitution, ortho-selectivity can be enhanced by using specific catalysts and reaction conditions. For example, the use of certain Lewis acids or performing the reaction at lower temperatures can favor the formation of the ortho-isomer. researchgate.net The directing effect of the hydroxyl group in phenol is powerful, and under certain conditions, can direct the bulky tert-butyl group to the ortho position. wikipedia.org

The subsequent formylation of 1-(tert-butyl)-2-propoxybenzene also requires regiochemical control. The Vilsmeier-Haack or Duff reaction are common methods for the formylation of activated aromatic rings. The ortho- and para-directing effects of the propoxy group and the ortho-directing effect of the tert-butyl group (though sterically hindered) will influence the position of the incoming aldehyde group. The desired product has the aldehyde group para to the propoxy group and meta to the tert-butyl group. The strong activating and para-directing nature of the propoxy group is expected to dominate, leading to the desired regiochemistry.

In the context of this molecule, stereochemical control is not a primary concern as there are no chiral centers. However, in the synthesis of more complex benzaldehyde (B42025) derivatives, the introduction of stereocenters would require the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, such as in certain organometallic additions to the aldehyde. youtube.comyoutube.com

The following table summarizes key reactions and considerations for regiochemical control:

| Reaction Step | Desired Regiochemistry | Key Control Factors |

| Friedel-Crafts alkylation of phenol | Ortho-tert-butylation | Choice of Lewis acid catalyst, reaction temperature, and solvent. |

| Formylation of 1-(tert-butyl)-2-propoxybenzene | Formylation para to the propoxy group | The strong activating and para-directing effect of the propoxy group is the primary determinant. |

| Williamson ether synthesis | O-propylation | Not a regiochemical issue on the aromatic ring as the position is pre-determined by the hydroxyl group. |

Strategies for Benzaldehyde Core Construction with Specific Substituents

The traditional synthesis of this compound and its analogues often involves a stepwise functionalization of a simpler aromatic precursor. The order of introduction of the tert-butyl, propoxy, and aldehyde groups is crucial to achieve the desired 1,2,4-substitution pattern.

The introduction of a tert-butyl group onto an aromatic ring is most commonly achieved through Friedel-Crafts alkylation. rug.nl This electrophilic aromatic substitution reaction typically employs a tert-butylating agent, such as tert-butyl chloride, tert-butanol, or isobutylene, in the presence of a Lewis acid or a strong protic acid catalyst. rug.nl

The regioselectivity of the Friedel-Crafts alkylation is directed by the substituents already present on the aromatic ring. For instance, starting from a phenol derivative, the hydroxyl group is a strongly activating, ortho-, para-directing group. The bulky nature of the tert-butyl group often favors substitution at the sterically less hindered para-position. However, ortho-alkylation can be achieved, and in some cases, the tert-butyl group can be used as a temporary blocking group to direct other substituents to the desired positions before being removed. sioc-journal.cn

Table 1: Common Reagents for Friedel-Crafts tert-Butylation

| Tert-butylating Agent | Catalyst | Typical Reaction Conditions |

| tert-Butyl chloride | AlCl₃ | Anhydrous conditions, often in a non-polar solvent. |

| Isobutylene | H₂SO₄, H₃PO₄, or acidic ion-exchange resins | Elevated temperature and pressure may be required. sioc-journal.cn |

| tert-Butanol | Strong acid catalyst (e.g., H₂SO₄) | Requires heating. |

In the context of synthesizing this compound, one possible strategy involves the tert-butylation of a 4-hydroxybenzaldehyde (B117250) derivative. The hydroxyl group would direct the incoming tert-butyl group to the ortho position (position 3). However, careful control of reaction conditions is necessary to avoid polyalkylation and to achieve the desired mono-alkylation product. thieme-connect.com

The formation of the propoxy group on the aromatic ring is a classic example of aryl ether synthesis. The Williamson ether synthesis is the most widely employed method for this transformation. rsc.orgijpcbs.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. orientjchem.org

The synthesis of this compound would typically involve the reaction of the sodium or potassium salt of 3-(tert-butyl)-4-hydroxybenzaldehyde with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. vaia.com The phenoxide is generated in situ by treating the phenol with a suitable base, such as sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃). chemwhat.com

The reaction proceeds via an SN2 mechanism, and thus, primary alkyl halides are preferred to minimize competing elimination reactions. orientjchem.orgquora.com

Table 2: Key Components of Williamson Ether Synthesis for Propoxylation

| Phenolic Substrate | Base | Propylating Agent | Solvent |

| 3-(tert-butyl)-4-hydroxybenzaldehyde | NaH, K₂CO₃, NaOH | 1-Bromopropane, 1-Iodopropane | DMF, Acetone, Acetonitrile (B52724) |

This method is generally efficient and provides good yields of the desired aryl ether. The reaction conditions are typically mild, which is important when other sensitive functional groups, such as the aldehyde, are present. orientjchem.org

The introduction of an aldehyde group (formylation) onto an aromatic ring bearing an activating hydroxyl or alkoxy group can be achieved through several named reactions. The choice of method depends on the desired regioselectivity and the stability of the existing substituents.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. ijpcbs.comjk-sci.comorganic-chemistry.orgwikipedia.orgsemanticscholar.org For a phenol or an alkoxybenzene, formylation generally occurs at the para-position. If the para-position is blocked, as in 2-tert-butyl-1-propoxybenzene, formylation would be directed to the ortho-position. jk-sci.com

Duff Reaction: The Duff reaction is a formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid, or trifluoroacetic acid. wikipedia.orguni.eduecu.eduresearchgate.netgoogle.com This reaction is particularly useful for the ortho-formylation of phenols. wikipedia.orguni.edu The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde. wikipedia.org

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. mychemblog.comwikipedia.orglscollege.ac.inresearchgate.netyoutube.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.org While classic for ortho-formylation, it can sometimes give mixtures of ortho and para isomers and may not be suitable for all substituted phenols. mychemblog.com

Formylation with Paraformaldehyde and MgCl₂: A milder method for the ortho-selective formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgchemicalbook.com This method has been shown to be effective for a variety of substituted phenols, providing good yields of the corresponding salicylaldehydes. orgsyn.org

The presence of the tert-butyl and propoxy groups, both being electron-donating, strongly activates the aromatic ring towards electrophilic substitution, making these formylation reactions feasible. However, the steric hindrance from the tert-butyl group can influence the regioselectivity of the formylation.

Advanced Catalytic Systems in the Synthesis of Substituted Benzaldehydes

Modern synthetic chemistry has seen a significant shift towards the use of catalytic systems to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, organocatalysis, and biocatalysis offer powerful alternatives to traditional stoichiometric reagents.

Transition-metal catalysts, particularly those based on palladium and rhodium, are highly effective in promoting the formation of C-C and C-O bonds, which are fundamental steps in the synthesis of complex molecules like this compound. rug.nlacs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide versatile methods for introducing alkyl, aryl, and alkoxy groups onto an aromatic ring. For instance, a palladium catalyst could be used to couple an aryl halide or triflate with an appropriate organoboron or organotin reagent to form a C-C bond, or with an alcohol to form a C-O bond. thieme-connect.comresearchgate.net A one-pot, two-step procedure involving the reduction of a Weinreb amide followed by a palladium-catalyzed cross-coupling has been developed for the synthesis of functionalized benzaldehydes. rug.nlacs.orgresearchgate.net

Rhodium catalysts have also been employed in C-H activation and functionalization reactions. acs.orgorganic-chemistry.orgnih.govacs.orgbeilstein-journals.org For example, rhodium(III)-catalyzed chelation-assisted formyl C-H alkynylation of benzaldehydes has been achieved, demonstrating the potential for direct functionalization of the aldehyde group. acs.org While not directly applied to the synthesis of this compound in the cited literature, these methods represent the forefront of catalytic strategies for the synthesis of highly substituted benzaldehydes.

Table 3: Examples of Transition-Metal Catalyzed Reactions in Benzaldehyde Synthesis

| Reaction Type | Catalyst System | Application | Reference |

| Reductive Carbonylation | Palladium catalyst with formic acid as CO source | Formylation of aryl bromides | researchgate.net |

| Formyl C-H Alkynylation | Rh(III) or Ir(III) catalyst with hypervalent iodine-alkyne reagents | Direct functionalization of the benzaldehyde C-H bond | acs.org |

| Hydroacylation | Rhodium catalyst with bisphosphine ligands | Intramolecular cyclization of ortho-allylbenzaldehydes | organic-chemistry.org |

| Reduction/Cross-Coupling | Palladium catalyst with DIBAL-H and organolithium reagents | One-pot synthesis of substituted benzaldehydes from Weinreb amides | rug.nlacs.orgresearchgate.net |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. For the synthesis of substituted benzaldehydes, organocatalytic methods for formylation have been developed. One such approach is the organocatalytic formylation of boronic acids with glyoxylic acid, which provides a metal-free route to a variety of aryl aldehydes. researchgate.netnih.gov Another metal-free method involves the formylation of phenols with paraformaldehyde catalyzed by ammonium (B1175870) acetate. sioc-journal.cn

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under environmentally benign conditions. While specific biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis can be applied to key synthetic steps. For example, enzymes such as oxidases and alcohol dehydrogenases can be used for the selective oxidation of a corresponding benzyl (B1604629) alcohol to the aldehyde, avoiding over-oxidation to the carboxylic acid. rug.nl Hydroxylation of aromatic rings, a key step in introducing the hydroxyl group, can also be achieved using biocatalysts. nih.gov The enzymatic hydroxylation of a tert-butyl group has also been reported as a metabolic pathway for some di-tert-butylphenol derivatives, suggesting the potential for biocatalytic modification of the tert-butyl moiety. acs.orgacs.org

These advanced catalytic methods, while perhaps not yet standard for the bulk production of this compound, offer promising avenues for more sustainable and efficient syntheses of this and related compounds.

Photoredox and Electrochemical Methods in Aldehyde Synthesis

Modern synthetic chemistry has increasingly embraced photoredox and electrochemical methods as powerful tools for organic transformations, offering alternative pathways that are often milder and more selective than traditional approaches. These techniques are particularly relevant for the synthesis of aromatic aldehydes, providing novel strategies for carbon-hydrogen (C-H) bond functionalization and oxidation reactions.

Visible-light photoredox catalysis has emerged as a platform to access new synthetic transformations through single-electron transfer (SET) events. nih.gov This approach allows for the generation of radical intermediates under mild conditions, which can then be harnessed to construct complex molecules. nih.gov One innovative strategy for aromatic aldehyde synthesis involves a desaturative process starting from saturated precursors. manchester.ac.uk This method utilizes the synergistic interplay of enamine, photoredox, and cobalt triple catalysis to transform multi-substituted cyclohexenecarbaldehyde cores into the corresponding aromatic aldehydes. manchester.ac.uk Another photoredox-catalyzed method involves the decarboxylation of α-oxo carboxylic acids, which can yield aldehydes under metal-free, mild conditions, avoiding the need for stoichiometric oxidants or reductants. organic-chemistry.orgresearchgate.net

Electrochemical synthesis offers a green and sustainable alternative for producing valuable organic chemicals by using electricity to drive reactions. researchgate.net The electrosynthesis of benzaldehydes can be achieved through the anodic oxidation of corresponding toluene (B28343) or benzyl alcohol precursors. nih.govgoogle.com For instance, p-tert-butyltoluene can be electrochemically oxidized to produce p-tert-butylbenzaldehyde with yields as high as 75.5%. google.com A significant challenge in aqueous organic electrosynthesis is the poor solubility of organic reactants. nih.gov To overcome this, an innovative "sandwich-type" organic-solid-water (OSW) system has been developed. nih.govazom.com This system uses porous anodes with Janus-like superwettability to enable the efficient electrooxidation of high-concentration benzyl alcohol to benzaldehyde with high Faradaic efficiency (97%) and product purity (91.7%), while minimizing ohmic losses and preventing overoxidation. nih.govazom.com This method showcases the potential for one-step synthesis of high-purity organic compounds using clean energy. azom.com

Below is a table summarizing key findings in these advanced synthetic methods for aromatic aldehydes.

| Method | Precursor | Key Reagents/Conditions | Product | Yield/Efficiency | Reference(s) |

| Triple Catalysis | Cyclohexenecarbaldehyde | Enamine, Photoredox (Ir catalyst), Cobalt catalyst, Visible light | Aromatic Aldehyde | - | manchester.ac.uk |

| Electrochemical Oxidation | p-tert-butyltoluene | Acetic acid, Water, NaBF₄, Constant current | p-tert-butylbenzaldehyde | 75.5% | google.com |

| Electrochemical OSW System | Benzyl Alcohol | KOH aqueous electrolyte, Janus superwetting anode | Benzaldehyde | 97% Faradaic Efficiency, 91.7% Purity | nih.govazom.com |

| Photoredox Decarboxylation | α-Oxo Carboxylic Acid | Acridine photocatalyst, Thiol catalyst, Visible light | Aldehyde | Up to 92% | organic-chemistry.orgresearchgate.net |

Sustainable and Green Chemistry Aspects in Synthetic Route Development

The principles of green and sustainable chemistry are increasingly integral to the development of synthetic routes for fine chemicals, including aromatic aldehydes. These principles focus on reducing the environmental impact of chemical processes by minimizing waste, using renewable resources, and designing energy-efficient and safe reactions. numberanalytics.com

Solvent-Free and Minimally Solvated Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. This has spurred the development of solvent-free and minimally solvated reaction conditions.

Gas-solid reactions also offer a sustainable, solvent-free pathway. For instance, benzylic alcohols can be quantitatively oxidized to pure aromatic aldehydes using gaseous nitrogen dioxide. nih.gov The reaction is efficient, and the gaseous byproducts can be transformed into nitric acid, rendering the process free of waste from the oxidizing agent. nih.gov

| Technique | Reaction Type | Substrates | Conditions | Advantages | Reference(s) |

| Mechanochemistry | Allylation | Aromatic Aldehydes | Potassium allyltrifluoroborate, Water (LAG) | Avoids hazardous solvents, uses greener reagents | nih.gov |

| Solid-State Reaction | Knoevenagel Condensation | Benzaldehydes, Malonic Acid | Benign amine/ammonium salt catalysts, Heat | Eliminates pyridine/piperidine, high yields | tandfonline.comtue.nlresearchgate.net |

| Gas-Solid Reaction | Oxidation | Benzylic Alcohols | Gaseous Nitrogen Dioxide | Solvent-free, waste-free oxidant workup | nih.gov |

Utilization of Renewable Feedstocks and Atom-Economical Reactions

The shift from fossil-based feedstocks to renewable, biomass-derived resources is a cornerstone of sustainable chemistry. scirp.org Lignocellulosic biomass is a particularly promising renewable source for aromatic aldehydes. rsc.org A novel strategy involves a catalytic fractionation–ozonolysis process to produce vanillin (B372448) and syringaldehyde (B56468) from biomass. rsc.orgjst.go.jp In this method, native lignin (B12514952) is selectively depolymerized into intermediates, which are then converted via ozonolysis to yield aromatic aldehydes, preserving the carbohydrate pulp and avoiding harsh basic conditions. rsc.org Other natural products, such as piperonal (B3395001) and tyramine, which can be obtained from renewable sources, serve as starting materials in the synthesis of complex molecules. rsc.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wikipedia.orgepfl.ch A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. wikipedia.org Reactions like Diels-Alder cycloadditions and catalytic hydrogenations are classic examples of highly atom-economical transformations. jocpr.comnih.gov In contrast, traditional named reactions like the Wittig and Suzuki reactions often use high-mass reagents that become waste, resulting in poor atom economy. wikipedia.orgepfl.ch Designing synthetic routes that maximize atom economy is crucial for minimizing waste and enhancing sustainability. jocpr.com

Waste Minimization and Process Intensification Studies

Waste minimization is a critical aspect of sustainable industrial chemical production, aiming to reduce waste generation at its source, improve resource efficiency, and promote recycling. blazingprojects.comeolss.net This approach not only enhances environmental performance but also reduces production costs by saving on raw materials and waste management. eolss.net In the context of aldehyde synthesis, this involves moving away from stoichiometric oxidants that generate significant waste towards catalytic processes using clean oxidants like oxygen or hydrogen peroxide. numberanalytics.comeurekalert.org For example, the autoxidation of aldehydes to produce peracids, an important industrial reaction, has been optimized to proceed using only sunlight and oxygen, eliminating wasteful or dangerous additives. eurekalert.orgosaka-u.ac.jp

Process intensification is an innovative chemical engineering approach that aims to make chemical processes significantly more efficient, safer, and smaller. youtube.com This is achieved by developing novel equipment and techniques, such as multifunctional reactors that combine reaction and separation into a single unit. youtube.com Reactive distillation is a prime example, where the reactor is also the distillation column, which can increase conversion and selectivity while reducing capital and operating costs. mdpi.com The synthesis of natural benzaldehyde via the hydrolysis of cinnamaldehyde (B126680) has been successfully demonstrated using a reactive distillation process, overcoming the limitations of low yield and long reaction times found in classic batch processes. acs.org Microreactors also represent a form of process intensification, offering improved mass and heat transfer, which can enhance reaction efficiency and safety, as demonstrated in the synthesis of various peroxides. researchgate.net These intensified processes lead to smaller plant footprints, lower energy consumption, and reduced waste generation. youtube.commdpi.com

Advanced Spectroscopic and Chromatographic Elucidation of 3 Tert Butyl 4 Propoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. pressbooks.pub

High-Field Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 3-(tert-butyl)-4-propoxybenzaldehyde is predicted to show distinct signals for each unique proton environment. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons, while the coupling constant (J), measured in Hertz (Hz), reveals information about adjacent protons. hw.ac.ukorgchemboulder.com

The aldehyde proton is expected to appear as a singlet far downfield, typically in the range of 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region should display three distinct signals corresponding to the protons on the benzene (B151609) ring. The propoxy group will exhibit three signals: a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and another triplet for the methylene protons attached to the oxygen atom. The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically in the upfield region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CHO | ~9.85 | s (singlet) | N/A | 1H |

| Ar-H (position 2) | ~7.78 | d (doublet) | ~2.2 | 1H |

| Ar-H (position 6) | ~7.70 | dd (doublet of doublets) | J ≈ 8.5, 2.2 | 1H |

| Ar-H (position 5) | ~6.95 | d (doublet) | ~8.5 | 1H |

| OCH₂CH₂CH₃ | ~4.05 | t (triplet) | ~6.5 | 2H |

| OCH₂CH₂CH₃ | ~1.88 | sextet | ~7.0 | 2H |

| OCH₂CH₂CH₃ | ~1.05 | t (triplet) | ~7.4 | 3H |

| C(CH₃)₃ | ~1.45 | s (singlet) | N/A | 9H |

Carbon-13 (¹³C) NMR and DEPT Experiments for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. studylib.net Each unique carbon atom gives a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. fiveable.melibretexts.orgpressbooks.pub

The aldehyde carbonyl carbon is the most deshielded, appearing furthest downfield. The aromatic carbons will appear in the typical range of ~110-165 ppm. The carbons of the propoxy and tert-butyl groups will be found in the upfield aliphatic region. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks, CH₂ signals as negative peaks, and quaternary and aldehyde carbons would be absent. A DEPT-90 experiment would only show the CH signals. pressbooks.pub

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| CHO | ~191.5 | Absent | Absent |

| Ar-C (position 4) | ~163.0 | Absent | Absent |

| Ar-C (position 3) | ~139.0 | Absent | Absent |

| Ar-C (position 6) | ~132.0 | Positive | Positive |

| Ar-C (position 1) | ~130.0 | Absent | Absent |

| Ar-C (position 2) | ~126.5 | Positive | Positive |

| Ar-C (position 5) | ~111.0 | Positive | Positive |

| OCH₂CH₂CH₃ | ~70.0 | Absent | Negative |

| C(CH₃)₃ | ~35.0 | Absent | Absent |

| C(CH₃)₃ | ~29.5 | Absent | Positive |

| OCH₂CH₂CH₃ | ~22.5 | Absent | Negative |

| OCH₂CH₂CH₃ | ~10.5 | Absent | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC/HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). princeton.edu Expected correlations include those between the adjacent aromatic protons (H-5/H-6) and within the propoxy group (OCH₂-CH₂ and CH₂-CH₃).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. libretexts.orgjove.comjove.com For example, the aldehyde proton at ~9.85 ppm would show a cross-peak to the aldehyde carbon at ~191.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons, which is crucial for piecing together the molecular structure. jove.comcreative-biostructure.com Key correlations would be seen from the aldehyde proton to the aromatic carbons C-2 and C-6, and from the tert-butyl protons to the aromatic carbons C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of bonding. wikipedia.orgcreative-biostructure.com A NOESY spectrum would be expected to show a cross-peak between the tert-butyl protons and the aromatic proton at position 2, as well as between the OCH₂ protons of the propoxy group and the aromatic proton at position 5.

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing bonds to vibrate. The frequencies of these absorptions are characteristic of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. The most prominent peak would be the strong C=O stretch of the aldehyde. The spectrum would also show C-H stretching vibrations for the aromatic, aldehyde, and aliphatic (propoxy and tert-butyl) groups, as well as characteristic bands for the aromatic ring and the C-O ether linkage. docbrown.infolibretexts.org

Predicted FT-IR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080-3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch (tert-butyl & propoxy) |

| ~2820 & ~2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-Alkyl Ether C-O Stretch (asymmetric) |

| ~1040 | Medium | Aryl-O-Alkyl Ether C-O Stretch (symmetric) |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The spectrum is characterized by distinct peaks corresponding to the vibrations of its specific functional groups, including the aromatic ring, aldehyde, tert-butyl, and propoxy substituents.

The aldehyde group presents characteristic vibrational modes. The C=O stretching vibration is expected to appear as a strong band in the region of 1680-1705 cm⁻¹. The aldehydic C-H stretch is also a key marker, typically observed around 2720-2750 cm⁻¹ and often accompanied by a weaker overtone or combination band from the C-H bending region.

The substituted benzene ring gives rise to several prominent Raman signals. Aromatic C=C stretching vibrations typically produce sharp bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions. The in-plane C-H bending vibrations are found between 1000 and 1300 cm⁻¹. A strong, sharp peak corresponding to the ring "breathing" mode of the tri-substituted benzene ring is also anticipated, typically near 1000 cm⁻¹.

The aliphatic substituents also contribute to the spectrum. The tert-butyl group is identifiable by its symmetric and asymmetric C-H stretching modes above 2900 cm⁻¹ and characteristic bending vibrations, including a distinctive "umbrella" mode around 1250 cm⁻¹. The propoxy group will show C-H stretching vibrations from its methylene and methyl groups, as well as C-O stretching vibrations, typically observed in the 1200-1260 cm⁻¹ range for the aryl-O bond and around 1020-1080 cm⁻¹ for the O-alkyl bond.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | 2720-2750 | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1680-1705 | Strong |

| C=C Stretch | Aromatic Ring | 1580-1610 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1500 | Medium |

| C-H Bending | Aromatic Ring | 1000-1300 | Medium-Weak |

| Ring Breathing | Tri-substituted Ring | ~1000 | Strong |

| C-H Stretch | Tert-butyl & Propoxy | 2870-2980 | Strong |

| C-H Bend (Umbrella) | Tert-butyl | ~1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition of the molecule and its fragments. The exact mass of the neutral molecule, C₁₄H₂₀O₂, is calculated to be 220.14633 Da. The ability to obtain a measured mass that closely matches this theoretical value provides strong evidence for the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to confirm the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. In this process, the protonated molecule ([M+H]⁺, m/z 221.15) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the compound's structure.

The fragmentation of this compound is predicted to follow pathways common to substituted aromatic aldehydes and ethers. docbrown.infolibretexts.org Key fragmentation events would include:

Loss of Propene: A common pathway for propyl ethers is the loss of propene (C₃H₆, 42.04695 Da) via a McLafferty-type rearrangement, leading to a prominent fragment ion at m/z 179.07536 (C₁₁H₁₅O₂⁺).

Loss of the Propoxy Radical: Cleavage of the aryl-O bond could result in the loss of a propoxy radical (•OC₃H₇, 75.08043 Da), although this is less common than neutral losses.

Loss of the Tert-butyl Group: Fragmentation of the tert-butyl group (C₄H₉, 57.07040 Da) would produce an ion at m/z 164.07621 (C₁₀H₁₂O₂⁺).

Aldehydic Fragmentation: Similar to benzaldehyde (B42025), loss of carbon monoxide (CO, 27.99491 Da) from the benzoyl-type fragments is also possible. docbrown.infotaylorfrancis.com

Table 2: Predicted MS/MS Fragments of Protonated this compound ([C₁₄H₂₁O₂]⁺)

| Precursor m/z (Exact) | Fragment m/z (Exact) | Neutral Loss | Formula of Fragment | Putative Structure of Fragment |

|---|---|---|---|---|

| 221.15361 | 179.07536 | C₃H₆ (Propene) | C₁₁H₁₅O₂⁺ | Protonated 3-(tert-butyl)-4-hydroxybenzaldehyde (B1274156) |

| 221.15361 | 164.07621 | C₄H₉ (Tert-butyl radical) | C₁₀H₁₂O₂⁺ | Protonated 4-propoxybenzaldehyde (B1265824) |

| 221.15361 | 163.06481 | C₃H₇• + H₂O | C₁₁H₉O⁺ | Aromatic cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. shu.ac.uk The spectrum of this compound is dictated by its chromophore, which consists of the benzaldehyde system conjugated with the benzene ring. The presence of the electron-donating propoxy group and the weakly donating tert-butyl group influences the energy of these transitions.

Two primary electronic transitions are expected for this molecule:

π → π Transition:* This high-intensity absorption corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. libretexts.org For substituted benzaldehydes, this transition typically results in a strong absorption band (high molar absorptivity, ε) at shorter wavelengths, predicted to be in the 250-290 nm range. The electron-donating substituents are expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.

n → π Transition:* This lower-intensity absorption involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. libretexts.org This transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically in the 310-340 nm region. researchgate.net This band is sensitive to solvent polarity, often exhibiting a hypsochromic (blue) shift in more polar solvents. shu.ac.uk

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Conjugated Aromatic System | 250 - 290 | High ( > 10,000 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Molecular Architecture

Analysis would reveal:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity and spatial relationship of the atoms.

Conformation: The orientation of the propoxy and tert-butyl groups relative to the benzene ring would be established. The planarity of the benzene ring and the aldehyde group could be assessed. Steric hindrance between the adjacent tert-butyl and propoxy groups might induce slight twisting of these groups out of the plane of the aromatic ring.

Intermolecular Interactions: The crystal packing would show how molecules arrange themselves in the lattice. This would reveal any non-covalent interactions, such as C-H···O hydrogen bonds or π-stacking, which govern the physical properties of the solid. Based on structures of similar substituted benzaldehydes, one might expect herringbone or slipped-stack packing arrangements. nsf.govresearchgate.net

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise (x, y, z) position of every non-hydrogen atom. |

| Bond Lengths | Internuclear distances between bonded atoms (e.g., C=O, C=C, C-O). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C in the ring). |

| Torsion Angles | Dihedral angles defining the conformation of substituents. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or positional isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing compounds of this polarity. A C18 (octadecylsilane) stationary phase would effectively retain the molecule, and elution would be achieved using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comnih.gov Detection is typically performed using a UV detector set to the λmax of the π → π* transition for high sensitivity. This method can effectively separate the target compound from more polar impurities or less retained non-polar byproducts.

Gas Chromatography (GC): Due to its volatility, this compound can also be readily analyzed by GC. A capillary column with a mid-polarity stationary phase, such as one containing phenyl polysiloxane, would be appropriate. researchgate.net The compound would be separated from others based on differences in boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) would provide quantitative purity data, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for both separation and identification of any impurities. GC is particularly powerful for separating positional isomers that may be difficult to resolve by other means.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Purpose |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis (at λmax) | Purity assessment, quantification, separation from polar/non-polar impurities. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Acetonitrile |

| Methanol |

| Helium |

| Hydrogen |

| Carbon Monoxide |

| Propene |

| 3-(tert-butyl)-4-hydroxybenzaldehyde |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation and analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity; more nonpolar compounds are retained longer on the column.

Expected Method Parameters and Findings:

A typical HPLC analysis of this compound would involve a C18 column as the stationary phase, which is a common choice for separating aromatic compounds. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a buffer to control the pH. The isocratic elution, where the mobile phase composition remains constant, would be a straightforward approach for a pure sample. However, a gradient elution, where the proportion of the organic solvent is increased over time, might be employed for separating it from impurities with different polarities.

Detection is commonly achieved using a UV-Vis detector, as the benzaldehyde moiety in the compound contains a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) for substituted benzaldehydes is typically in the range of 250-300 nm.

The retention time of this compound would be influenced by the exact mobile phase composition, flow rate, and column temperature. Given its structure with a tert-butyl and a propoxy group, it is expected to be a relatively nonpolar molecule, leading to a significant retention time on a C18 column with a highly aqueous mobile phase.

Illustrative HPLC Data Table:

Since experimental data is not available, the following table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of this compound.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 5-10 minutes (estimated) |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 220.31 g/mol , is sufficiently volatile for GC analysis, especially at elevated temperatures.

Expected Method Parameters and Findings:

In a typical GC analysis, the compound would be injected into a heated inlet, where it is vaporized and then swept by an inert carrier gas (such as helium or nitrogen) onto a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A nonpolar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, DB-5), would be appropriate for this analyte.

A temperature program is commonly used in the GC oven, where the temperature is gradually increased to facilitate the elution of compounds with different boiling points. The initial temperature would be set low enough to trap the analyte at the head of the column, and then ramped up to elute it in a reasonable time with good peak shape.

Detection is often performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the fragmented ions.

Illustrative GC Data Table:

The following table provides a hypothetical but realistic set of parameters for the GC analysis of this compound, in the absence of specific published research.

| Parameter | Value |

| Instrument | Gas Chromatograph |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | 15-20 minutes (estimated) |

Investigation of Reaction Mechanisms Involving 3 Tert Butyl 4 Propoxybenzaldehyde

Kinetic Studies for Reaction Rate Determination and Rate-Limiting Step Identification

Kinetic analysis is a powerful tool for quantitatively describing the progress of a reaction and identifying its rate-limiting step. By measuring how reaction rates change in response to varying concentrations of reactants, catalysts, or inhibitors, a mathematical rate law can be established, which provides profound insights into the sequence of events at the molecular level.

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a methodology that utilizes in situ monitoring of species concentrations throughout the course of a single experiment to derive a comprehensive kinetic profile. youtube.com This approach is highly efficient, as a wealth of data can be extracted from a minimal number of experiments. Techniques such as NMR or IR spectroscopy are often employed to continuously track the disappearance of reactants and the appearance of products.

For a hypothetical reaction, such as the oxidation of 3-(Tert-butyl)-4-propoxybenzaldehyde to its corresponding carboxylic acid, RPKA would involve monitoring the concentration of the aldehyde over time under various initial conditions. The data generated allows for the construction of graphical rate equations that can help distinguish between proposed mechanistic models. youtube.com

| Time (minutes) | [Aldehyde] (mol/L) - Experiment 1 | [Aldehyde] (mol/L) - Experiment 2 (Higher Oxidant Conc.) | Rate (mol/L·min) - Experiment 1 |

|---|---|---|---|

| 0 | 0.100 | 0.100 | - |

| 10 | 0.085 | 0.075 | 0.0015 |

| 20 | 0.072 | 0.056 | 0.0013 |

| 30 | 0.061 | 0.042 | 0.0011 |

| 60 | 0.037 | 0.018 | 0.0008 |

Isotopic Effect Studies (e.g., KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced by one of its isotopes. wikipedia.org This tool is particularly valuable for determining whether a specific bond to that atom is broken in the rate-determining step of the reaction.

In reactions involving the aldehyde functional group of this compound, a primary KIE would be expected if the aldehydic carbon-hydrogen (C-H) bond is cleaved during the rate-limiting step. This is investigated by comparing the reaction rate of the normal compound with that of its deuterated analogue, where the aldehyde proton is replaced by deuterium (B1214612) (C-D). Since the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, its cleavage is slower, resulting in a "normal" primary KIE where the ratio of rate constants (kH/kD) is greater than 1. researchgate.netcopernicus.org For instance, a significant kH/kD value of 2.8–2.9 was observed in the gold-catalyzed aerobic oxidation of benzaldehyde (B42025), indicating that the C-H bond activation is the rate-determining step. researchgate.net Conversely, if no significant change in rate is observed (kH/kD ≈ 1), it implies that the C-H bond is not broken in the slow step of the reaction. github.ioacs.org

| Observed kH/kD Value | Type of KIE | Interpretation for the Aldehydic C-H Bond |

|---|---|---|

| > 2 | Primary | C-H bond is broken in the rate-determining step. |

| 1.0 - 1.4 | Secondary | C-H bond is not broken; change in hybridization or steric environment at the carbon center. wikipedia.org |

| ≈ 1 | No Effect | C-H bond is not involved in or prior to the rate-determining step. |

| < 1 | Inverse | Bond becomes stiffer in the transition state (e.g., sp2 to sp3 rehybridization). wikipedia.orggithub.io |

Elucidation of Reaction Intermediates

Identifying short-lived intermediates is crucial for confirming a proposed reaction mechanism. These transient species exist in valleys on the reaction energy profile between transition states. masterorganicchemistry.com While they are often difficult to isolate due to their high reactivity, various spectroscopic and chemical methods can be employed for their detection and characterization.

Spectroscopic Monitoring of Transient Species (e.g., in situ NMR, IR)

Direct observation of intermediates as they form and decay can provide definitive evidence for a mechanistic pathway. In situ (in the reaction mixture) spectroscopic techniques are ideal for this purpose.

In situ NMR Spectroscopy: This technique allows for the continuous monitoring of a reaction within an NMR tube, providing structural information on all species present over time. acs.orgacs.org For reactions of this compound, one could observe the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to intermediates or products. pressbooks.publibretexts.org For example, in an aldol (B89426) reaction, the signals for the β-hydroxyketone intermediate could be identified before it potentially dehydrates. researchgate.net

In situ IR Spectroscopy: Infrared spectroscopy is excellent for tracking changes in functional groups. The strong carbonyl (C=O) stretch of the aldehyde group in this compound (typically 1660-1770 cm⁻¹) and the characteristic C-H aldehyde stretches (2700-2860 cm⁻¹) would be monitored. pressbooks.pub The disappearance of these peaks and the emergence of new ones, such as a broad O-H stretch for an alcohol product or a C=C stretch for a condensation product, would signify reaction progress and the nature of the species being formed.

| Species | Technique | Characteristic Signal / Shift |

|---|---|---|

| Aldehyde (Reactant) | ¹H NMR | ~9.8 ppm (aldehyde C-H) |

| Aldehyde (Reactant) | ¹³C NMR | ~190 ppm (carbonyl C=O) libretexts.org |

| Aldehyde (Reactant) | IR | ~1700 cm⁻¹ (C=O stretch), ~2720 & 2820 cm⁻¹ (aldehyde C-H stretch) pressbooks.pub |

| Alcohol (Product) | IR | ~3200-3600 cm⁻¹ (broad O-H stretch) |

| Hemiacetal (Intermediate) | ¹H NMR | ~5.5 ppm (O-CH-O proton) |

Trapping Experiments for Intermediate Isolation

When direct spectroscopic observation is not feasible, trapping experiments offer an indirect method for detecting reactive intermediates. This involves adding a "trapping agent" to the reaction mixture that selectively and rapidly reacts with a specific type of intermediate to form a stable, characterizable product. nih.gov

For reactions of this compound that might proceed via radical pathways (e.g., under photochemical conditions or with radical initiators), specific radical traps are employed. acs.org The bulky tert-butyl group can stabilize adjacent radical centers, making radical pathways plausible under certain conditions. nih.gov

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl): This stable nitroxide radical is an efficient scavenger for carbon-centered radicals. nih.gov If a radical intermediate is formed, TEMPO will couple with it, forming a stable adduct that can be isolated and identified by mass spectrometry or NMR, thereby confirming the existence of the transient radical. acs.org

BHT (Butylated Hydroxytoluene): This phenolic antioxidant is effective at trapping peroxyl radicals by donating a hydrogen atom. Its presence inhibiting a reaction can suggest a radical chain mechanism. acs.org

| Trapping Agent | Abbreviation | Target Intermediate | Mechanism of Action |

|---|---|---|---|

| 2,2,6,6-Tetrachloro-1-piperidinyloxyl | TEMPO | Carbon-centered radicals | Radical-radical coupling to form a stable adduct. researchgate.net |

| Butylated Hydroxytoluene | BHT | Peroxyl radicals (ROO•) | Hydrogen atom transfer (HAT) to quench the radical. cdnsciencepub.com |

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Various radicals (C•, O•, N•) | Radical addition to form a more stable nitroxide radical ("spin adduct") detectable by EPR spectroscopy. science.gov |

Mechanistic Pathways of Aldehyde Reactions

The aldehyde group is one of the most versatile functional groups in organic chemistry, and this compound is expected to undergo a range of characteristic reactions. The specific pathway is dictated by the reagents and conditions employed.

A primary mechanistic pathway for aldehydes is nucleophilic addition . libretexts.org The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. Nucleophiles can attack this carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. numberanalytics.com This intermediate is then typically protonated to yield the final product.

Addition of Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, which upon protonation, yields a primary alcohol.

Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) act as carbon nucleophiles, adding an alkyl or aryl group to the carbonyl carbon to form a secondary alcohol after workup. numberanalytics.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, two equivalents of the alcohol add to the aldehyde. This proceeds through a hemiacetal intermediate, which is then protonated, loses water to form an oxocarbenium ion, and is subsequently attacked by a second alcohol molecule to form a stable acetal.

Imine Formation: Primary amines react with the aldehyde to form an imine (or Schiff base). The mechanism involves nucleophilic attack by the amine, proton transfer to form a carbinolamine intermediate, and subsequent acid-catalyzed dehydration.

Finally, under certain oxidative conditions, radical mechanisms may become relevant. The tert-butyl and propoxy groups could be sites for hydrogen atom abstraction, leading to radical intermediates that could influence the reaction pathway. nih.govcmu.eduiaea.org Similarly, abstraction of the aldehydic hydrogen can initiate radical chain reactions. copernicus.org

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is the basis for many of the transformations of this compound.

The general mechanism for nucleophilic addition proceeds in two steps. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by a weak acid (such as water or alcohol) to yield the final alcohol product.

The reactivity of the carbonyl group in this compound is modulated by its substituents. Compared to a simpler aliphatic aldehyde like propanal, benzaldehyde is generally less reactive towards nucleophiles. askfilo.com This reduced reactivity is due to the electron-donating resonance effect of the benzene (B151609) ring, which helps to stabilize the carbonyl group and reduce the partial positive charge on the carbonyl carbon. In the case of this compound, the strongly electron-donating propoxy group further enhances this resonance stabilization, making the aldehyde less electrophilic. Conversely, the tert-butyl group has a weak electron-donating inductive effect.

Steric hindrance also plays a crucial role. The bulky tert-butyl group at the ortho position to the aldehyde can sterically hinder the approach of nucleophiles to the carbonyl carbon, further decreasing the reaction rate compared to less substituted benzaldehydes.

Table 1: Common Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Reagent Example | Product |

|---|---|---|---|

| Hydride Reduction | H⁻ | Sodium borohydride (NaBH₄) | (3-(tert-butyl)-4-propoxyphenyl)methanol |

| Grignard Reaction | R⁻ | Methylmagnesium bromide (CH₃MgBr) | 1-(3-(tert-butyl)-4-propoxyphenyl)ethanol |

| Cyanohydrin Formation | CN⁻ | Sodium cyanide (NaCN) / HCl | 2-(3-(tert-butyl)-4-propoxyphenyl)-2-hydroxyacetonitrile |

| Wittig Reaction | Phosphorus Ylide | Triphenylphosphonium methylide ((C₆H₅)₃P=CH₂) | 1-(tert-butyl)-2-propoxy-4-vinylbenzene |

Electrophilic Aromatic Substitution on the Benzene Ring, Influenced by Substituents

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity (the position of substitution) of this reaction are dictated by the existing substituents on the ring.

In this compound, three substituents influence the reaction:

Propoxy Group (-OCH₂CH₂CH₃): As an alkoxy group, it is a powerful activating group and an ortho, para-director due to its strong electron-donating resonance effect.

Tert-butyl Group (-C(CH₃)₃): As an alkyl group, it is a weak activating group and an ortho, para-director due to hyperconjugation and weak inductive effects. stackexchange.commsu.edu

Aldehyde Group (-CHO): The carbonyl group is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects.

The directing effects of these groups are in competition. The powerful activating propoxy group will primarily dictate the position of substitution. Since the para position is already occupied by the aldehyde, substitution will be directed to the positions ortho to the propoxy group (C2 and C6). However, the C2 position is sterically hindered by the adjacent bulky tert-butyl group. msu.edulibretexts.org Therefore, the most likely position for electrophilic attack is the C6 position, which is ortho to the propoxy group and meta to the aldehyde group.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of Propoxy Group (at C4) | Influence of Tert-butyl Group (at C3) | Influence of Aldehyde Group (at C1) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C2 | Ortho (Activating) | - | Ortho (Deactivating) | Low (Sterically hindered) |

| C5 | Meta (Deactivating) | Ortho (Activating) | Meta (Deactivating) | Low |

| C6 | Ortho (Activating) | Meta (Deactivating) | Meta (Deactivating) | High (Activated and sterically accessible) |

For example, in a nitration reaction using HNO₃ and H₂SO₄, the primary product expected would be 3-(tert-butyl)-6-nitro-4-propoxybenzaldehyde.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. The mechanism often involves the formation of a hydrate (B1144303) intermediate upon addition of water to the carbonyl, which is then oxidized. Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in acid.

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild and selective oxidation.

The oxidation of this compound would yield 3-(tert-butyl)-4-propoxybenzoic acid.

Reduction: Aldehydes are reduced to primary alcohols via nucleophilic addition of a hydride ion (H⁻). The mechanism is similar to that of other nucleophilic additions, where the hydride attacks the carbonyl carbon, followed by protonation of the resulting alkoxide. Common reducing agents include:

Sodium borohydride (NaBH₄): A mild and selective reagent, often used in alcoholic solvents.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in aprotic solvents like diethyl ether or THF, followed by an aqueous workup.

The reduction of this compound yields (3-(tert-butyl)-4-propoxyphenyl)methanol.

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ | 3-(tert-butyl)-4-propoxybenzoic acid |

| Oxidation | CrO₃, H₂SO₄ | 3-(tert-butyl)-4-propoxybenzoic acid |

| Reduction | NaBH₄ | (3-(tert-butyl)-4-propoxyphenyl)methanol |

| Reduction | LiAlH₄ | (3-(tert-butyl)-4-propoxyphenyl)methanol |

Radical Reactions and Photochemical Transformations

Radical Reactions: Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org For this compound, radical reactions could be initiated by heat or light. The aldehydic hydrogen is susceptible to abstraction by radicals, forming an acyl radical. This acyl radical can then undergo further reactions, such as decarbonylation or addition to other molecules. The tert-butyl group can also be a source of the stable tert-butyl radical under certain conditions. griffith.edu.au For instance, in the presence of a radical initiator like di-tert-butyl peroxide, a tert-butoxy (B1229062) radical could abstract the aldehydic hydrogen, initiating a reaction cascade. rsc.org

Photochemical Transformations: The benzene ring and the carbonyl group in this compound act as chromophores, meaning they can absorb ultraviolet (UV) light. taylorfrancis.com Upon absorption of a photon, the molecule is promoted to an excited electronic state, where it can undergo various transformations not observed in its ground state.

Possible photochemical pathways for aromatic aldehydes include:

Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring, yielding an aryl radical and a formyl radical (•CHO).

Photoreduction: In the presence of a hydrogen donor, the excited carbonyl group can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then dimerize to form a pinacol.

Photosubstitution: The excited aromatic ring may become susceptible to nucleophilic or electrophilic attack in ways that differ from its ground-state reactivity.

Studies on related compounds like 4-tert-butylphenol (B1678320) have shown that UV irradiation can lead to the formation of C-O and C-C coupled dimers via phenoxyl radical intermediates. psu.edu Similar radical coupling products could potentially arise from the photochemical degradation of this compound.

Computational Chemistry and Molecular Modeling of 3 Tert Butyl 4 Propoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying ground state properties. researchgate.netmdpi.com The B3LYP functional is a common choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net

For 3-(tert-butyl)-4-propoxybenzaldehyde, DFT calculations, typically with a basis set like 6-31G(d,p), can be used to determine its optimized molecular geometry. mdpi.com This includes predicting key bond lengths, bond angles, and dihedral angles. The electronic properties, such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions and the wavelengths at which the molecule absorbs light. mdpi.com The table below shows predicted geometric parameters for 4-hydroxybenzaldehyde (B117250), a structurally related compound, which serves as a reference for what could be expected for this compound. The introduction of the bulkier tert-butyl and propoxy groups would be expected to cause minor elongations of adjacent C-C and C-O bonds and slight distortions in bond angles due to steric and electronic effects. numberanalytics.com

| Predicted Ground State Properties (Illustrative Example: 4-hydroxybenzaldehyde) | |

|---|---|

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |

| C=O Bond Length | 1.21 Å |

| C-O (hydroxyl) Bond Length | 1.36 Å |

| C-C (ring) Average Bond Length | 1.39 Å |

| C-C-O Bond Angle | 120.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Predicted λmax (TD-DFT) | 316 nm |

Data is illustrative, based on calculations for the similar compound 4-hydroxybenzaldehyde. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as the "gold standard" in computational chemistry. nih.govjksus.org

High-level composite ab initio methods like G3B3 and CBS-QB3 are particularly useful for calculating precise thermochemical and electronic properties. jksus.org For instance, these methods can be employed to accurately determine the adiabatic electron affinity (AEA) of substituted benzaldehydes. The AEA measures the energy change when an electron is added to a neutral molecule and is a key descriptor of its ability to accept an electron. Studies on a range of substituted benzaldehydes have shown that methods like G3B3 can predict AEAs with high accuracy compared to experimental values. jksus.org The electronic nature of the substituents—electron-donating groups like propoxy and tert-butyl—would be predicted to decrease the electron affinity of this compound relative to unsubstituted benzaldehyde (B42025).

| Illustrative Adiabatic Electron Affinities (AEA) for Substituted Benzaldehydes | |

|---|---|

| Compound | Calculated AEA (G3B3, kcal/mol) |

| Benzaldehyde | 8.1 |

| 4-Methylbenzaldehyde | 6.7 |

| 4-Fluorobenzaldehyde | 11.3 |

| 4-Cyanobenzaldehyde | 34.4 |

| 4-Nitrobenzaldehyde | 44.8 |

Illustrative data from a computational study on monosubstituted benzaldehydes shows the effect of substituents on electron affinity. jksus.org

Understanding chemical reactivity involves not just the reactants and products but also the high-energy transition state (TS) that connects them. Quantum chemical calculations are invaluable for locating the geometry of these transition states and calculating the associated energy barrier, also known as the activation energy. nih.govresearchgate.net

DFT methods are commonly used to map reaction pathways. nih.gov For a potential reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can identify the transition state structure. This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For example, in the reaction between benzaldehyde and an amine, distinct transition states for hemiaminal formation, internal rearrangement, and water elimination can be located and their energy barriers calculated. nih.gov The presence of the bulky tert-butyl group adjacent to the aldehyde could sterically hinder the approach of a nucleophile, potentially leading to a higher energy barrier compared to less substituted benzaldehydes. numberanalytics.com

| Illustrative Reaction Energy Barriers for Benzaldehyde + 4-Amine-4H-1,2,4-triazole | |

|---|---|

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

| TS1 (Hemiaminal formation) | 25.8 |

| TS2 (Internal rearrangement) | 3.2 |

| TS3 (Water elimination) | 35.5 |

Data from a DFT study on the reaction of unsubstituted benzaldehyde illustrates the calculation of energy barriers for different steps in a reaction mechanism. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis